Cotosudil

Description

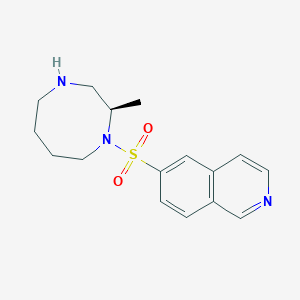

Structure

3D Structure

Properties

IUPAC Name |

6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-13-11-17-7-2-3-9-19(13)22(20,21)16-5-4-15-12-18-8-6-14(15)10-16/h4-6,8,10,12-13,17H,2-3,7,9,11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJDBECSPSHUGA-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258833-31-6 | |

| Record name | Cotosudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258833316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTOSUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5AA4L11BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cotosudil mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Cotosudil

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel, first-in-class small molecule inhibitor targeting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), initiates a potent pro-inflammatory cascade.[1][2] Dysregulation of the TLR4 pathway is implicated in a host of inflammatory diseases. This compound acts as a direct antagonist of the TLR4 signaling complex, preventing the downstream activation of critical inflammatory transcription factors and subsequent cytokine production. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: TLR4 Signaling Inhibition

The primary mechanism of action of this compound is the targeted disruption of the TLR4 signaling cascade. This is achieved by specifically interfering with the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD2).

1.1. Molecular Target: The TLR4/MD2 Complex TLR4 does not directly bind to its canonical ligand, LPS. Instead, LPS is recognized by the co-receptor MD2, which forms a heterodimeric complex with TLR4 on the cell surface.[3] The binding of LPS to MD2 induces a conformational change that promotes the homodimerization of the TLR4/MD2 complex, the critical initiating step for intracellular signal transduction.[4]

This compound is designed to bind to a specific hydrophobic pocket on the MD2 protein. This binding event sterically hinders the conformational changes required for TLR4 dimerization upon LPS binding, effectively acting as a competitive antagonist and preventing receptor activation.

1.2. Downstream Signaling Pathways Activation of the TLR4 complex triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][4] this compound inhibits both pathways by preventing the initial receptor dimerization.

-

MyD88-Dependent Pathway: This pathway is responsible for the early-phase activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] NF-κB activation leads to the rapid transcription of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5]

-

TRIF-Dependent Pathway: This pathway mediates the late-phase activation of NF-κB and also activates Interferon Regulatory Factor 3 (IRF3), leading to the production of Type I interferons (IFN-α/β).

By blocking the initial TLR4 activation, this compound effectively suppresses the activation of both NF-κB and IRF3, resulting in a broad-spectrum reduction of the inflammatory response.

Caption: this compound blocks TLR4 signaling at the receptor level.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified using various in vitro assays. The data demonstrate potent, low-nanomolar inhibition of TLR4 signaling and high-affinity binding to its molecular target.

| Parameter | Species | Assay System | Value (IC50 / Ki) |

| Functional Inhibition | |||

| LPS-induced TNF-α Production | Human | Whole Blood Assay | 1.8 nM |

| LPS-induced IL-6 Production | Human | Whole Blood Assay | 2.5 nM |

| LPS-induced IL-1β Production | Murine | Macrophage Cell Line | 3.1 nM |

| NF-κB Activation | Human | HEK293-TLR4 Reporter | 4.0 nM |

| Target Binding | |||

| MD2 Binding Affinity (Ki) | Human | Surface Plasmon Resonance | 0.95 nM |

Key Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

3.1. Protocol: Human Whole Blood Cytokine Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.

-

Blood Collection : Collect fresh human blood from healthy volunteers into sodium heparin-coated vacuum tubes.

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 media to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

-

Assay Plate Setup : Add 180 µL of whole blood to each well of a 96-well plate.

-

Compound Addition : Add 20 µL of the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells.

-

Pre-incubation : Incubate the plate for 1 hour at 37°C and 5% CO₂.

-

Stimulation : Add 20 µL of LPS (from E. coli O111:B4) to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubation : Incubate the plate for 18 hours at 37°C and 5% CO₂.

-

Plasma Collection : Centrifuge the plate at 1,800 x g for 10 minutes at 4°C. Collect the supernatant (plasma).

-

Cytokine Quantification : Measure TNF-α and IL-6 concentrations in the plasma using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis : Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for the whole blood cytokine assay.

3.2. Protocol: Surface Plasmon Resonance (SPR) for MD2 Binding Affinity

This biophysical assay provides direct measurement of the binding kinetics and affinity between this compound and its purified protein target, MD2.

-

Chip Preparation : Covalently immobilize recombinant human MD2 protein onto a CM5 sensor chip surface via amine coupling to achieve a target density of ~2000 Response Units (RU).

-

System Priming : Prime the SPR instrument (e.g., Biacore) with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1% DMSO to match the sample buffer.

-

Compound Preparation : Prepare serial dilutions of this compound in the running buffer, ranging from 100 nM to 0.1 nM.

-

Binding Measurement (Kinetics) :

-

Inject each this compound concentration over the MD2 and reference flow cells for a 120-second association phase.

-

Allow a 300-second dissociation phase where only running buffer flows over the chip.

-

Regenerate the chip surface between cycles with a short pulse of a mild acidic or basic solution if necessary.

-

-

Data Processing : Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

-

Data Analysis : Globally fit the processed sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kᵢ), representing binding affinity, is calculated as kₔ/kₐ.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Toll-like receptor 4 inhibition reduces vascular inflammation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Phytochemicals targeting Toll-like receptors 4 (TLR4) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Cotosudil: An Emerging Rho Kinase Inhibitor for Glaucoma and Ocular Hypertension

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Cotosudil is limited. This guide provides a comprehensive overview of its role as a Rho kinase (ROCK) inhibitor based on existing data and the well-established mechanisms of the ROCK inhibitor class in ophthalmology. Specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain.

Introduction to this compound and Rho Kinase Inhibition

This compound is a small molecule inhibitor of Rho-associated protein kinase (ROCK), being investigated for the treatment of glaucoma and ocular hypertension.[1][2][3][4] The therapeutic rationale for using ROCK inhibitors in glaucoma stems from their direct action on the trabecular meshwork, the primary site of aqueous humor outflow resistance, which is a key factor in elevated intraocular pressure (IOP).[5][6] Unlike many other glaucoma medications that primarily reduce aqueous humor production or enhance uveoscleral outflow, ROCK inhibitors target the conventional outflow pathway.[5][7]

The Rho/ROCK Signaling Pathway in Intraocular Pressure Regulation

The Rho GTPase/Rho kinase (ROCK) signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the context of the eye's trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, resulting in decreased aqueous humor outflow and elevated IOP.

This compound, as a ROCK inhibitor, is presumed to function by disrupting this pathway. By inhibiting ROCK, this compound would lead to the relaxation of the trabecular meshwork cells, a reduction in extracellular matrix deposition, and an overall decrease in outflow resistance, thereby lowering IOP.[7]

Preclinical and Clinical Development Status

While specific preclinical and clinical data for this compound are not widely published, information from Patsnap Synapse indicates that this compound has been in Phase 2 and 3 clinical trials in Japan for glaucoma.[8] The trials listed include:

-

JPRN-JapicCTI-194920: A comparison study with ripasudil ophthalmic solution in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).[8]

-

JPRN-JapicCTI-194921: A combination study with latanoprost ophthalmic solution in patients with POAG or OH.[8]

-

JPRN-JapicCTI-194923: A combination study with timolol ophthalmic solution in patients with POAG or OH.[8]

The results and detailed protocols of these studies are not yet publicly available.

General Experimental Protocols for Evaluating ROCK Inhibitors

The following are generalized experimental workflows typical for the preclinical and clinical evaluation of ROCK inhibitors for glaucoma, which would likely be applicable to the development of this compound.

In Vitro Efficacy Assessment

A common in vitro assay to determine the potency of a ROCK inhibitor is a kinase inhibition assay.

Preclinical In Vivo IOP Lowering Studies

Animal models are crucial for evaluating the in vivo efficacy and safety of new glaucoma treatments.

Quantitative Data for Representative ROCK Inhibitors

While specific data for this compound is unavailable, the following table presents data for other well-characterized ROCK inhibitors to provide a comparative context.

| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Reference |

| Netarsudil | Ki = 1 nM | Ki = 1 nM | [9] |

| Ripasudil | IC50 = 51 nM | IC50 = 19 nM | [7] |

| Y-27632 | Ki = 140-220 nM | Ki = 140-220 nM | [2] |

| Fasudil | IC50 = 10.7 µM | - | [2] |

Conclusion and Future Directions

This compound is a promising ROCK inhibitor for the treatment of glaucoma and ocular hypertension. Its presumed mechanism of action, targeting the conventional aqueous humor outflow pathway, addresses a key pathological component of glaucoma. While the lack of extensive public data on this compound currently limits a detailed technical assessment, the progression to Phase 3 clinical trials in Japan suggests that it has demonstrated significant potential in earlier stages of development. The future publication of data from these clinical trials will be critical in fully elucidating the efficacy, safety, and therapeutic niche of this compound in the management of glaucoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ROCK inhibitor | Probechem Biochemicals [probechem.com]

- 5. scielo.br [scielo.br]

- 6. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma [mdpi.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Cotosudil: Unraveling the Discovery and Synthesis of a Novel ROCK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cotosudil is an investigational small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme implicated in various cellular processes. This technical guide provides a comprehensive overview of the available information regarding the discovery and synthesis of this compound, with a focus on its mechanism of action as a ROCK inhibitor. Due to the limited publicly available data specifically on this compound, this document also draws upon the broader knowledge of the ROCK inhibitor class of drugs, including related compounds, to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is identified as a Rho-associated kinase (ROCK) inhibitor.[1] The chemical name for this compound is (R)-6-((2-Methyl-1,4-diazocan-1-yl)sulfonyl)isoquinoline.[2] It is intended for research purposes, particularly in the context of glaucoma and ocular hypertension.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline | [2] |

| Molecular Formula | C16H21N3O2S | [2] |

| Molecular Weight | 319.42 g/mol | [2] |

| CAS Number | 1258833-31-6 | [4] |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO | [5] |

The Discovery of this compound: A Focus on ROCK Inhibition

While the specific discovery timeline and lead optimization process for this compound are not extensively detailed in publicly accessible literature, its classification as a ROCK inhibitor places it within a well-established therapeutic strategy. The discovery of ROCK inhibitors stems from the understanding of the Rho/ROCK signaling pathway's role in various pathologies.

The Rho/ROCK Signaling Pathway: A Therapeutic Target

The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches in a multitude of cellular functions.[2] When activated by upstream signals, Rho proteins in their GTP-bound state activate downstream effectors, most notably ROCK1 and ROCK2.[6] This signaling cascade plays a crucial role in:

-

Cytoskeletal Dynamics: Regulating the organization of the actin cytoskeleton, leading to the formation of stress fibers and focal adhesions.[2][4]

-

Cell Contraction and Motility: Influencing smooth muscle contraction, cell migration, and invasion.[2][3]

-

Gene Expression: Modulating the activity of transcription factors.[4]

Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cancer, cardiovascular diseases, and glaucoma.[2][7] In the context of glaucoma, ROCK overactivation in the trabecular meshwork is believed to increase aqueous humor outflow resistance, leading to elevated intraocular pressure (IOP).[2]

The therapeutic rationale for ROCK inhibitors is to counteract the pathological effects of this overactive signaling. By inhibiting ROCK, these compounds can induce relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow and reducing IOP.

Signaling Pathway of Rho-Associated Kinase (ROCK)

References

- 1. Netarsudil for the Treatment of Open-Angle Glaucoma and Ocular Hypertension: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized, Phase 2 Study of 24-h Efficacy and Tolerability of Netarsudil in Ocular Hypertension and Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized, Double-Masked Trial of Netarsudil 0.02% Ophthalmic Solution for Prevention of Corticosteroid-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Cotosudil: An In-Depth Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the molecular structure, properties, and putative mechanism of action of cotosudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of ophthalmology and glaucoma research.

Molecular Structure and Chemical Properties

This compound is a small molecule inhibitor belonging to the isoquinoline class of compounds. Its chemical structure is characterized by an isoquinoline core linked to a diazocane sulfonyl moiety.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline |

| CAS Number | 1258833-31-6 |

| Molecular Formula | C₁₆H₂₁N₃O₂S |

| Molecular Weight | 319.42 g/mol |

| Canonical SMILES | C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Solubility | Soluble in DMSO | Commercial Suppliers |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Mechanism of Action and Signaling Pathway

This compound is identified as a Rho-associated kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, primarily through its effects on the actin cytoskeleton. In the context of glaucoma, the primary therapeutic target of ROCK inhibitors is the trabecular meshwork (TM), a tissue in the eye responsible for regulating the outflow of aqueous humor.

In glaucomatous eyes, increased ROCK activity in the TM cells leads to actin stress fiber formation and increased cell contractility, which in turn increases the resistance to aqueous humor outflow and elevates intraocular pressure (IOP). By inhibiting ROCK, this compound is presumed to relax the TM, thereby increasing aqueous humor outflow and lowering IOP.

The Rho/ROCK Signaling Pathway in Glaucoma

The diagram below illustrates the generally accepted Rho/ROCK signaling pathway in trabecular meshwork cells and the putative point of intervention for ROCK inhibitors like this compound.

Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, or biological evaluation of this compound are not publicly available. However, a general protocol for an in vitro ROCK activity assay is provided below. This type of assay is fundamental for determining the inhibitory potential of compounds like this compound.

Representative In Vitro ROCK Kinase Activity Assay

This protocol is a generalized example and would require optimization for specific laboratory conditions and reagents.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK1 or ROCK2 kinase.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Myosin phosphatase target subunit 1 (MYPT1) substrate

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the ROCK enzyme and MYPT1 substrate in assay buffer to the desired working concentrations.

-

Reaction Setup:

-

Add the this compound dilutions to the wells of the assay plate.

-

Add the ROCK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of MYPT1 substrate and ATP.

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection:

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

Cotosudil: Unveiling the Molecular Targets of a Novel Kinase Inhibitor

An In-depth Technical Guide on Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, preclinical data, and patent databases, specific quantitative data (IC50/Ki values), detailed experimental protocols, and explicit signaling pathway diagrams for the target identification and validation of cotosudil are not available in the public domain. The information presented herein is based on the general understanding of this compound as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and established methodologies for characterizing such molecules. This guide, therefore, serves as a template illustrating the expected data and experimental approaches for a compound of this class, rather than a definitive report on this compound itself.

Executive Summary

This compound is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3][4] This family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical regulators of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, making ROCK a compelling therapeutic target. This document outlines the putative target identification and validation cascade for this compound, providing a framework for understanding its mechanism of action and preclinical characterization.

Target Identification: Pinpointing ROCK as the Molecular Target

The initial identification of ROCK as the primary target of this compound would likely have involved a combination of computational and experimental screening methodologies.

In Silico and High-Throughput Screening

Hypothetically, this compound may have been identified through virtual screening of chemical libraries against the ATP-binding pocket of ROCK kinases or through a high-throughput screening (HTS) campaign employing a biochemical assay.

Kinase Selectivity Profiling

To ascertain the specificity of this compound, a comprehensive kinase selectivity profiling would be essential. This involves testing the compound against a broad panel of kinases to identify off-target activities.

Table 1: Illustrative Kinase Selectivity Profile for this compound

| Kinase Target | % Inhibition at 1 µM (Hypothetical) |

| ROCK1 | 98% |

| ROCK2 | 95% |

| PKA | 15% |

| PKCα | 20% |

| CAMKII | 12% |

| CDK2 | 8% |

| EGFR | 5% |

| SRC | 10% |

| ... (and other kinases) | ... |

Target Validation: Confirming the Biological Relevance of ROCK Inhibition

Following the identification of ROCK as the primary target, a series of validation experiments would be necessary to confirm that the pharmacological effects of this compound are mediated through the inhibition of this pathway.

Biochemical Validation

Biochemical assays are fundamental to quantifying the inhibitory potency of this compound against its purified target kinases.

Table 2: Hypothetical Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) |

| ROCK1 | Kinase Activity Assay | 10 | 5 |

| ROCK2 | Kinase Activity Assay | 15 | 8 |

Cellular Target Engagement

Cellular assays are crucial to confirm that this compound can access and inhibit ROCK within a biological context.

Table 3: Hypothetical Cellular Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (nM) (Hypothetical) |

| Myosin Light Chain (MLC) Phosphorylation | A549 | pMLC Levels | 50 |

| Cellular Thermal Shift Assay (CETSA) | HEK293 | ROCK1/2 Stabilization | 100 |

| RhoA-Mediated Stress Fiber Formation | HUVEC | Cytoskeletal Morphology | 75 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. The following sections describe hypothetical protocols that would be employed in the characterization of this compound.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory potency of this compound against purified ROCK1 and ROCK2.

Methodology:

-

Recombinant human ROCK1 and ROCK2 are incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by capillary electrophoresis.

-

The ratio of phosphorylated to unphosphorylated substrate is used to determine the percentage of kinase inhibition.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Phosphorylated Myosin Light Chain (pMLC) (Cellular)

Objective: To assess the ability of this compound to inhibit ROCK signaling in a cellular context.

Methodology:

-

Cells (e.g., A549) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are serum-starved for 24 hours to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are stimulated with a ROCK activator (e.g., lysophosphatidic acid, LPA) for 30 minutes.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against pMLC (a downstream target of ROCK) and total MLC (as a loading control).

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Band intensities are quantified to determine the relative levels of pMLC.

Signaling Pathways and Visualizations

Diagrams are essential for visualizing the complex interactions within signaling pathways and experimental workflows.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

References

The Emergence of Rho Kinase (ROCK) Inhibitors in Glaucoma Management: A Technical Overview of Cotosudil (Proxy: Netarsudil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research surrounding Cotosudil, a novel Rho kinase (ROCK) inhibitor for the treatment of glaucoma. As specific data for "this compound" is not publicly available, this document utilizes the extensive preliminary research data for Netarsudil, a well-characterized ROCK inhibitor, as a proxy to illustrate the core scientific principles, experimental validation, and therapeutic potential of this drug class.

Introduction to ROCK Inhibition for Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP), which results from an imbalance in aqueous humor production and drainage. The conventional outflow pathway, via the trabecular meshwork (TM) and Schlemm's canal, is responsible for the majority of aqueous humor drainage and its resistance is a key target for glaucoma therapy.

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction by influencing the actin cytoskeleton. In the trabecular meshwork, ROCK activity contributes to the contractile tone and stiffness of the cells, thereby increasing resistance to aqueous humor outflow. ROCK inhibitors, therefore, represent a targeted therapeutic approach to directly improve the function of the conventional outflow pathway.

Mechanism of Action of this compound (Proxy: Netarsudil)

This compound, as a ROCK inhibitor, primarily lowers IOP by increasing aqueous humor outflow through the trabecular meshwork.[1][2] Its mechanism involves the inhibition of ROCK1 and ROCK2 isoforms, leading to a cascade of intracellular events that culminate in the relaxation of the trabecular meshwork cells.[1][2] This relaxation is achieved through the disruption of actin stress fibers and focal adhesions, which reduces the overall stiffness of the tissue and facilitates the outflow of aqueous humor.[1][2]

Beyond its direct effects on the trabecular meshwork, Netarsudil has been shown to possess a dual mechanism of action, also acting as a norepinephrine transporter (NET) inhibitor.[1] This secondary action may contribute to a reduction in aqueous humor production and a decrease in episcleral venous pressure, further aiding in IOP reduction.[1]

Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cellular contractility. The binding of GTP-bound RhoA to ROCK activates the kinase, which in turn phosphorylates downstream targets such as myosin light chain (MLC) and MLC phosphatase, leading to increased actin-myosin-driven contraction and the formation of stress fibers. This compound (proxy: Netarsudil) intervenes in this pathway by competitively inhibiting ROCK, thereby preventing the phosphorylation of its substrates and promoting cellular relaxation.

Quantitative Preclinical Data

The preclinical development of Netarsudil provides a robust dataset to understand the potency and efficacy of this class of ROCK inhibitors.

Biochemical Potency

The inhibitory activity of Netarsudil and its active metabolite (Netarsudil-M1) against ROCK1 and ROCK2 kinases was determined using in vitro kinase assays.

| Compound | Target Kinase | Ki (nM)[1][2] |

| Netarsudil | ROCK1 | 1 |

| Netarsudil | ROCK2 | 1 |

| Netarsudil-M1 | ROCK1 | 0.2 |

| Netarsudil-M1 | ROCK2 | 0.1 |

Table 1: Kinase inhibitory constants (Ki) for Netarsudil and its active metabolite.

Cellular Activity

The functional effect of Netarsudil on trabecular meshwork cells was assessed by measuring the disruption of actin stress fibers and focal adhesions.

| Cell Type | Assay | IC50 (nM)[1][2] |

| Porcine TM Cells | Actin Stress Fiber Disruption | 79 |

| Human TM Cells | Focal Adhesion Disruption | 16 |

Table 2: Half-maximal inhibitory concentrations (IC50) of Netarsudil in trabecular meshwork cell-based assays.

In Vivo Efficacy in Animal Models

The IOP-lowering effect of Netarsudil was evaluated in normotensive animal models.

| Animal Model | Drug Concentration | Maximum IOP Reduction (mmHg)[1] | Duration of Effect |

| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 | > 24 hours |

| Formosan Rock Monkeys | 0.04% | 6.5 ± 0.5 | > 24 hours |

Table 3: In vivo efficacy of once-daily topical Netarsudil in animal models.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of the test compound against ROCK1 and ROCK2 kinases.

Methodology:

-

Recombinant human ROCK1 and ROCK2 kinases were used.

-

The assay was performed in a 96-well plate format.

-

The test compound was serially diluted and incubated with the kinase and a fluorescently labeled peptide substrate in a buffer containing ATP.

-

The reaction was allowed to proceed for a specified time at a controlled temperature.

-

The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by electrophoresis.

-

The fluorescence of the phosphorylated substrate was quantified to determine the kinase activity.

-

Ki values were calculated from the dose-response curves using the Cheng-Prusoff equation.

Actin Stress Fiber Disruption Assay

Objective: To assess the effect of the test compound on the actin cytoskeleton of trabecular meshwork cells.

Methodology:

-

Primary porcine trabecular meshwork cells were cultured on glass coverslips.

-

Cells were treated with varying concentrations of the test compound for 24 hours.

-

Following treatment, cells were fixed with 4% paraformaldehyde.

-

The actin cytoskeleton was stained with fluorescently labeled phalloidin.

-

Coverslips were mounted on microscope slides and imaged using fluorescence microscopy.

-

The disruption of actin stress fibers was quantified by visual scoring or image analysis software.

-

IC50 values were determined from the concentration-response curves.

In Vivo Intraocular Pressure Measurement in Rabbits

Objective: To evaluate the IOP-lowering efficacy and duration of action of the test compound in a normotensive rabbit model.

Methodology:

-

Dutch Belted rabbits were used for the study.

-

A baseline IOP measurement was taken using a calibrated tonometer.

-

A single drop of the test compound formulation was administered topically to one eye of each rabbit, with the contralateral eye serving as a control.

-

IOP was measured in both eyes at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

-

The change in IOP from baseline was calculated for both the treated and control eyes.

-

The IOP-lowering effect was determined as the difference in IOP change between the treated and control eyes.

Conclusion

The preclinical data for Netarsudil, used here as a proxy for this compound, demonstrates that ROCK inhibitors are a potent new class of drugs for the treatment of glaucoma. Their novel mechanism of action, directly targeting the trabecular meshwork to increase aqueous humor outflow, addresses a key pathological component of the disease. The strong in vitro potency, cellular activity, and in vivo efficacy, coupled with a favorable duration of action, underscore the significant therapeutic potential of this drug class. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound in glaucoma patients.

References

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cotosudil (Costunolide) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotosudil, also known as Costunolide, is a naturally occurring sesquiterpene lactone isolated from various medicinal plants, including Saussurea lappa. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, potent anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for the use of costunolide in cell culture-based research, with a focus on its application in oncology studies.

Costunolide has been shown to impede the proliferation of various cancer cell types by inducing cell cycle arrest, apoptosis, and autophagy.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as NF-κB, Akt, and MAPK.[4][5][6] These notes are intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of costunolide.

Data Presentation

Table 1: IC50 Values of Costunolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H1299 | Non-small-cell lung cancer | 23.93 ± 1.67 | [7][8] |

| A549 | Lung Cancer | Not specified, but effective | [8] |

| SGC-7901 | Gastric Adenocarcinoma | Not specified, but effective | [9][10] |

| HCT116 | Colon Cancer | Not specified, but effective | [11] |

| MDA-MB-231-Luc | Breast Cancer | Not specified, but effective | [11] |

| MCF-7 | Breast Cancer | IC10: 0.9 µg/mL, IC30: 1.3 µg/mL, IC50: 2.2 µg/mL | [12] |

| MPSC1(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |

| A2780(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |

| SKOV3(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |

| YD-10B | Oral Cancer | 9.2 | [14] |

| Ca9-22 | Oral Cancer | 7.9 | [14] |

| YD-9 | Oral Cancer | 39.6 | [14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of costunolide on cancer cells.[7]

Materials:

-

Cancer cell line of interest (e.g., H1299, MDA-MB-231)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Costunolide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of costunolide in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0, 5, 10, 20, 40, 80 µM).

-

Remove the old medium from the wells and add 100 µL of the costunolide dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest costunolide treatment.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by costunolide.[9]

Materials:

-

Cancer cell line of interest

-

Costunolide

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of costunolide (e.g., 0, 12, 24, 48 µM) for 24 or 48 hours.[7]

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by costunolide.[4]

Materials:

-

Cancer cell line of interest

-

Costunolide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-IKK, anti-p-IκBα, anti-p65, anti-p-JNK, anti-p-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with costunolide as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Signaling Pathways and Visualizations

Costunolide-Induced Apoptosis Signaling

Costunolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It increases the production of ROS, leading to mitochondrial dysfunction. This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5][13][15] The extrinsic pathway can also be activated, leading to the activation of caspase-8.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]

Application Notes and Protocols for the Use of Rho Kinase Inhibitors (e.g., Netarsudil) in Animal Models of Glaucoma

A Note on Terminology: The term "Cotosudil" did not yield specific results in scientific literature. It is presumed to be a likely reference to a Rho kinase (ROCK) inhibitor, a class of drugs used in glaucoma treatment. This document will focus on the application of ROCK inhibitors, using Netarsudil as a primary example, in preclinical animal models of glaucoma.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Consequently, therapeutic strategies are largely focused on lowering IOP.[2][3]

Rho-associated protein kinase (ROCK) inhibitors are a class of ocular hypotensive agents that primarily function by increasing the outflow of aqueous humor through the trabecular meshwork, the main drainage pathway in the eye.[4][5] This is achieved by inducing changes in the cytoskeleton of trabecular meshwork cells, leading to their relaxation and a reduction in outflow resistance.[5][6] Some ROCK inhibitors, like Netarsudil, may also contribute to IOP reduction by decreasing episcleral venous pressure and aqueous humor production.[7]

These application notes provide an overview and detailed protocols for utilizing ROCK inhibitors, such as Netarsudil, in various animal models of glaucoma to assess their efficacy and mechanism of action.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility. In the context of the eye's trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[4][8] ROCK inhibitors block this pathway, leading to the relaxation of trabecular meshwork cells and enhanced aqueous outflow.[1]

Caption: Rho/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of this compound.

Animal Models of Glaucoma

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma therapies. Several models are available, each with distinct advantages and limitations.[9][10]

| Animal Model | Method of Induction | Key Features |

| Non-Human Primates (e.g., Rhesus, Cynomolgus) | Laser photocoagulation of the trabecular meshwork | Anatomically similar to the human eye; allows for the use of clinical diagnostic equipment.[9][11] |

| Rabbits (e.g., Dutch Belted) | Normotensive or steroid-induced ocular hypertension | Large eyes suitable for topical drug administration and IOP measurements; cost-effective.[4] |

| Rats (e.g., Wistar, Sprague-Dawley) | Episcleral vein cauterization, microbead injection, or steroid-induced | Well-characterized models of IOP elevation and RGC loss; suitable for larger-scale studies.[9][12] |

| Mice (e.g., DBA/2J) | Spontaneous, age-related increase in IOP | Genetically defined model of hereditary glaucoma.[9][11] |

Experimental Protocols

Protocol 1: Evaluation of IOP-Lowering Efficacy in a Rabbit Model

This protocol is adapted from preclinical studies of Netarsudil.[4]

Objective: To determine the dose-dependent effect of a ROCK inhibitor on IOP in normotensive rabbits.

Materials:

-

Dutch Belted rabbits

-

ROCK inhibitor ophthalmic solution (e.g., Netarsudil at 0.01%, 0.02%, 0.04%) and vehicle control

-

Tonometer (e.g., pneumatonometer)

-

Topical anesthetic

Procedure:

-

Animal Acclimation: Allow rabbits to acclimate to the laboratory environment and handling for at least one week.

-

Baseline IOP Measurement: Measure baseline IOP for both eyes of each rabbit at multiple time points over several days to establish a consistent diurnal curve.

-

Drug Administration:

-

Divide rabbits into treatment groups (e.g., vehicle, 0.01%, 0.02%, 0.04% ROCK inhibitor).

-

Administer a single 30 µL drop of the assigned test article to one eye of each animal once daily in the morning for a specified duration (e.g., 3-5 days). The contralateral eye serves as an untreated control.[4]

-

-

IOP Monitoring:

-

Measure IOP in both eyes before drug administration (time 0) and at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) after each dose.[4]

-

Obtain and average three independent IOP measurements for each eye at each time point.

-

-

Ocular Tolerability Assessment: Observe and score for any signs of ocular irritation, such as hyperemia, using a modified Draize scale.[4]

Caption: Experimental workflow for assessing IOP-lowering efficacy in rabbits.

Protocol 2: Evaluation of IOP-Lowering Efficacy in a Monkey Model of Glaucoma

This protocol is based on preclinical studies of Netarsudil and general methods for inducing ocular hypertension in non-human primates.[4][11]

Objective: To assess the IOP-lowering efficacy of a ROCK inhibitor in a laser-induced ocular hypertension model in monkeys.

Materials:

-

Formosan Rock or Cynomolgus monkeys

-

Argon laser photocoagulator

-

Goniolens

-

ROCK inhibitor ophthalmic solution and vehicle control

-

Tonometer

-

Anesthetics and analgesics as per approved veterinary protocols

Procedure:

-

Induction of Ocular Hypertension:

-

Baseline IOP Measurement: Establish a stable elevated baseline IOP in the hypertensive eye.

-

Drug Administration:

-

Administer a single drop of the ROCK inhibitor or vehicle to the hypertensive eye once daily for the study duration.

-

-

IOP Monitoring:

-

Measure IOP in both eyes at baseline and at specified time points post-dosing (e.g., 4, 8, and 24 hours).[4]

-

-

Systemic and Ocular Health Monitoring: Monitor animals for any signs of systemic or ocular adverse effects.

Data Presentation

Quantitative data should be summarized to facilitate comparison between treatment groups.

Table 1: IOP Reduction in Normotensive Rabbits

| Treatment Group | N | Baseline IOP (mmHg) | Max IOP Reduction (mmHg) | Time to Max Reduction (hours) |

| Vehicle | 8 | 18.5 ± 0.5 | 0.5 ± 0.2 | - |

| 0.01% this compound | 8 | 18.3 ± 0.6 | 3.2 ± 0.4 | 4 |

| 0.02% this compound | 8 | 18.6 ± 0.4 | 4.5 ± 0.5 | 4 |

| 0.04% this compound | 8 | 18.4 ± 0.5 | 5.8 ± 0.6 | 8 |

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Table 2: IOP Reduction in a Monkey Model of Ocular Hypertension

| Treatment Group | N | Baseline IOP (mmHg) | IOP at 24h Post-Dose (Day 3) (mmHg) | Mean IOP Reduction from Baseline (mmHg) |

| Vehicle | 6 | 28.2 ± 1.1 | 27.5 ± 1.3 | 0.7 ± 0.4 |

| 0.04% this compound | 6 | 28.5 ± 1.4 | 21.0 ± 1.2 | 7.5 ± 1.1 |

Data are presented as mean ± SEM, adapted from Netarsudil preclinical data for illustrative purposes.[4]

Conclusion

ROCK inhibitors represent a promising class of drugs for the treatment of glaucoma.[5] The protocols and models described here provide a framework for the preclinical evaluation of novel ROCK inhibitors like "this compound". Careful selection of animal models and rigorous experimental design are essential for obtaining reliable and translatable data for the development of new glaucoma therapies.[10][13]

References

- 1. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. Use of Animal Models and Techniques in Glaucoma Research: Introduction | Springer Nature Experiments [experiments.springernature.com]

Preclinical Application Notes and Protocols for Tocilizumab

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for Tocilizumab, a humanized monoclonal antibody targeting the interleukin-6 receptor (IL-6R). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of Tocilizumab and similar IL-6R-targeting biologics.

In Vivo Studies: Dosage and Administration

Preclinical in vivo studies of Tocilizumab have been conducted in various animal models, primarily in cynomolgus monkeys due to their immunological relevance to humans, and in mice using a surrogate antibody. The following tables summarize the dosages and administration routes used in these studies.

Table 1: Tocilizumab Dosage and Administration in Cynomolgus Monkeys

| Study Type | Dosage | Route of Administration | Study Duration | Reference |

| Repeat-Dose Toxicology | 1, 10, and 100 mg/kg/week | Intravenous (IV) Infusion | 6 months | [1][2] |

| Subcutaneous Bridging Toxicology | 100 mg/kg/week | Subcutaneous (SC) | 9 weeks | [1] |

| Embryo-Fetal Development | 2, 10, and 50 mg/kg/day | Intravenous (IV) | Gestation days 20-50 | [1] |

Table 2: Surrogate Anti-mouse IL-6R Monoclonal Antibody (MR16-1) Dosage and Administration in Mice

| Study Type | Dosage | Route of Administration | Study Duration | Reference |

| Fertility and Early Embryonic Development | 50 mg/kg every three days | Intravenous (IV) | - | [3] |

In Vitro Studies: Concentrations and Cell Lines

In vitro studies are crucial for elucidating the mechanism of action and determining the effective concentration range of Tocilizumab.

Table 3: Tocilizumab Concentrations in In Vitro Studies

| Cell Line(s) | Concentration Range | Assay Type | Reference |

| H460, A549, H1299, H358 (Non-Small Cell Lung Cancer) | 10, 100, 1000 ng/mL | Cell Proliferation | [4] |

| 143B, HOS, Saos-2 (Osteosarcoma) | 10, 100, 200 µg/mL | Cell Proliferation and Invasion | [4] |

| Serum from CAR T-cell therapy patients | 20 µg/mL | sIL-6R Measurement | [5] |

Experimental Protocols

In Vivo Experimental Protocol: Rheumatoid Arthritis Model in Cynomolgus Monkeys (Example Workflow)

This protocol outlines a general workflow for evaluating the efficacy of Tocilizumab in a collagen-induced arthritis (CIA) model in cynomolgus monkeys.

1. Animal Selection and Acclimatization:

-

Select healthy, adult cynomolgus monkeys.

-

House animals in appropriate conditions with a 12-hour light/dark cycle.

-

Allow for an acclimatization period of at least two weeks before the start of the study.

2. Induction of Arthritis:

-

Induce arthritis by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Administer a booster injection of collagen in incomplete Freund's adjuvant 21 days after the initial immunization.

3. Dosing Formulation and Administration:

-

Formulation: Dilute Tocilizumab to the desired concentration in sterile 0.9% Sodium Chloride Injection, USP.[6]

-

Administration: Administer the formulated Tocilizumab via intravenous infusion over a 60-minute period.[6] For subcutaneous administration, inject the required volume into a suitable site.

4. Monitoring and Endpoints:

-

Monitor animals daily for clinical signs of arthritis (e.g., joint swelling, redness, and lameness).

-

Score the severity of arthritis using a validated scoring system.

-

Collect blood samples at predetermined time points for pharmacokinetic analysis and measurement of inflammatory biomarkers (e.g., C-reactive protein).

-

At the end of the study, perform histopathological analysis of joint tissues to assess inflammation, cartilage destruction, and bone erosion.

Experimental Workflow for In Vivo Study

In vivo experimental workflow for Tocilizumab in a CIA model.

In Vitro Experimental Protocol: Cell Viability Assay

This protocol describes a general method for assessing the effect of Tocilizumab on the viability of cancer cell lines using a tetrazolium-based (e.g., MTT or WST-1) or resazurin-based assay.[4][7][8][9]

1. Cell Culture:

-

Culture the selected cancer cell lines (e.g., A549, HOS) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Harvest cells and perform a cell count to determine cell viability.

-

Seed the cells into 96-well plates at a predetermined optimal density.

-

Allow the cells to adhere and stabilize overnight.

3. Tocilizumab Treatment:

-

Prepare a series of Tocilizumab dilutions in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Tocilizumab.

-

Include a vehicle control (medium without Tocilizumab).

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

4. Viability Assessment:

-

Add the viability reagent (e.g., MTT, WST-1, or resazurin) to each well.

-

Incubate the plates for the time specified in the manufacturer's protocol to allow for the conversion of the substrate by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

5. Data Analysis:

-

Subtract the background absorbance/fluorescence from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the Tocilizumab concentration to determine the IC50 value.

Cell Viability Assay Workflow

Workflow for a typical in vitro cell viability assay.

Mechanism of Action: IL-6 Signaling Pathway Inhibition

Tocilizumab exerts its therapeutic effect by blocking the signaling of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[10]

IL-6 Signaling Pathways:

-

Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R) on the surface of target cells. This complex then associates with the signal-transducing protein gp130, leading to the activation of the intracellular JAK-STAT signaling pathway.

-

Trans-Signaling: IL-6 can also bind to a soluble form of the IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of cells that can be activated by IL-6.

Inhibition by Tocilizumab:

Tocilizumab is a monoclonal antibody that binds to both mIL-6R and sIL-6R. By binding to the IL-6 receptors, Tocilizumab prevents IL-6 from binding and initiating the downstream signaling cascade, effectively inhibiting both classic and trans-signaling pathways.

IL-6 Signaling Pathway and Tocilizumab Inhibition

IL-6 signaling pathway and its inhibition by Tocilizumab.

References

- 1. Preclinical assessment of anti-CD40 Mab 5D12 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tocilizumab (Actemra) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Anti-tumour effect of tocilizumab for osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dojindo.com [dojindo.com]

- 10. Tocilizumab in the treatment of rheumatoid arthritis: an evidence-based review and patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]

Cotosudil: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and stability assessment of Cotosudil solutions.

This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), a key enzyme involved in various cellular processes, including cell adhesion, migration, and smooth muscle contraction. Its primary application in research is in the study of glaucoma and ocular hypertension, where it has been shown to lower intraocular pressure by increasing the outflow of aqueous humor.

Mechanism of Action: ROCK Inhibition

This compound exerts its pharmacological effects by inhibiting the activity of ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork, a tissue involved in the drainage of aqueous humor from the eye. By inhibiting ROCK, this compound leads to the relaxation of the trabecular meshwork cells, thereby increasing the outflow of aqueous humor and reducing intraocular pressure.

Solution Preparation

The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the known solubility of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility (25°C) | Notes |

| DMSO | ≥ 30 mg/mL | May require sonication and warming to fully dissolve.[1] |

| Water | Insoluble | |

| Ethanol | Sparingly Soluble | |

| PBS (pH 7.4) | Insoluble | Precipitation may occur when diluting DMSO stock solutions. |

Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions in aqueous media for cell-based assays.

Materials:

-

This compound powder (Molecular Weight: 319.42 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound powder.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (if necessary): If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) may also be applied.

-

Sterilization (optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

References

Application Notes and Protocols: Cotosudil for In Vitro ROCK Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotosudil is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton.[1][2] As serine/threonine kinases, ROCK1 and ROCK2 are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Their role in various pathologies has made them attractive targets for drug discovery, particularly in the context of glaucoma, ocular hypertension, and other diseases characterized by increased cellular contraction and fibrosis.[2][3] These application notes provide a detailed overview of the in vitro evaluation of ROCK inhibitors, using this compound as a focal point, and offer comprehensive protocols for conducting ROCK inhibition assays.

Due to the limited availability of specific biochemical data for this compound in the public domain, this document will utilize a representative ROCK inhibitor profile to illustrate data presentation and experimental design. This approach provides a practical framework for researchers to apply when specific data for this compound or other novel ROCK inhibitors becomes available.

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cell contraction and stress fiber formation. By phosphorylating and inhibiting MYPT1, ROCK further enhances MLC phosphorylation.

Caption: The Rho/ROCK signaling pathway leading to cellular contraction.

Quantitative Data for ROCK Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides a comparative overview of the IC50 values for several known ROCK inhibitors.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference Compound |

| Representative Data | 15 | 5 | No |

| Y-27632 | 140-220 | 140-220 | Yes |

| Fasudil | 10,700 | 1,900 | Yes |

| RKI-1447 | 14 | 6 | No |

| GSK429286A | 14 | 63 | No |

Note: The data for the "Representative Data" is illustrative and intended to provide a basis for experimental design and data interpretation in the absence of publicly available, specific IC50 values for this compound.

Experimental Protocols

In Vitro Enzymatic Assay for ROCK Inhibition

This protocol describes a common method for determining the IC50 value of a test compound against ROCK1 and ROCK2 in a cell-free enzymatic assay. The assay measures the phosphorylation of a substrate by the ROCK enzyme.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myosin Phosphatase Target Subunit 1 (MYPT1) or other suitable substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader compatible with the chosen detection reagent

Experimental Workflow:

Caption: Workflow for an in vitro ROCK inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and a known ROCK inhibitor (positive control).

-

Enzyme Addition: Dilute the ROCK1 or ROCK2 enzyme to the desired concentration in assay buffer and add it to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a mixture of the substrate (e.g., MYPT1) and ATP in assay buffer. Add this mixture to each well to start the enzymatic reaction. The final ATP concentration should be close to its Km value for the specific ROCK isoform.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Profiling

To understand the specificity of a ROCK inhibitor, it is essential to screen it against a broad panel of other kinases. This provides a selectivity profile and helps to identify potential off-target effects. Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.

The general workflow for kinase selectivity profiling is similar to the in vitro enzymatic assay described above, but it is performed in a high-throughput format against hundreds of different kinases. The data is often presented as the percent inhibition at one or two fixed concentrations of the test compound, or as IC50 values for a subset of inhibited kinases.

Conclusion

These application notes provide a comprehensive guide for the in vitro characterization of ROCK inhibitors, with a focus on the methodologies relevant to the study of compounds like this compound. While specific quantitative data for this compound's inhibitory activity on ROCK1 and ROCK2 are not yet widely available, the provided protocols and illustrative data offer a solid foundation for researchers to design and execute their own in vitro studies. The detailed experimental procedures and data analysis guidelines will enable scientists in academic and industrial settings to effectively evaluate the potency and selectivity of novel ROCK inhibitors, thereby advancing research in areas such as glaucoma and other ROCK-associated diseases.

References

Application of Cotosudil in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotosudil is an investigational small molecule compound with potential neuroprotective properties. This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound in common in vitro neurotoxicity models. The assays described herein are designed to evaluate the compound's efficacy in mitigating neuronal damage induced by oxidative stress, excitotoxicity, and apoptosis, key pathological mechanisms implicated in a range of neurodegenerative diseases.

Putative Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through a dual mechanism involving the reduction of oxidative stress and the inhibition of apoptotic pathways. It is proposed to enhance the endogenous antioxidant response and modulate key signaling cascades involved in programmed cell death.

Caption: Hypothesized signaling pathway of this compound's neuroprotective action.

Data Presentation

The following table summarizes hypothetical quantitative data from various neuroprotection assays performed with this compound.